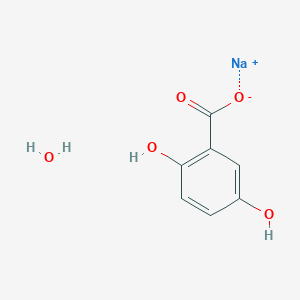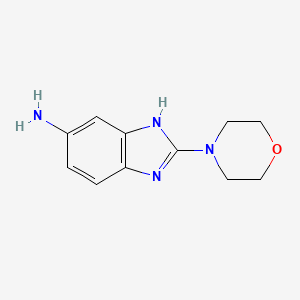
4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Methods
A new two-step process for the synthesis of 4-fluoropyrazole, a key component in the production of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, has been developed. This method is used in an improved synthesis of related compounds, demonstrating advancements in synthetic chemistry (England, Mason, Osborne, & Roberts, 2010).
Enhanced Fluorescent Properties
The synthesis of indazoles from pyrazoles and internal alkynes has been described, highlighting the potential for modifying photochemical properties through substituent variation. This process leads to the development of new fluorophores, indicating applications in material sciences and photonics (Kim et al., 2017).
Microwave-Assisted Synthesis
A study has shown the use of microwave irradiation to synthesize tetrahydroindazoles, a similar class to 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This method offers improved yields and shortened reaction times, indicating a more efficient synthesis approach (Polo et al., 2016).
Photophysical Applications
Fluorescent Dyes
Research on pyrazoolympicene chromophores, which are related to indazole structures, has revealed their bright fluorescence and potential as weak bases in sensing acidic fluorophore environments. This suggests applications in fluorescent dyes and sensors (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Organic Light-Emitting Diodes (OLEDs)
The tunable emission color of Iridium(III) complexes with indazole derivatives, including 2-(4-fluorophenyl)-2H-indazole, has been studied for OLED applications. This highlights the role of indazole compounds in the development of advanced electronic and photonic devices (Niu et al., 2018).
Chemical Analysis and Characterization
NMR Analysis
A study on N-CHF2 derivatives of indazole compounds, including 19F-NMR analysis, reveals the chemical characterization potential of indazole derivatives. This is crucial for understanding the structural and electronic properties of such compounds (García-Pérez et al., 2017).
Docking Studies
Docking studies on piperazine-1-yl-1H-indazole derivatives, including fluorophenyl-indazole compounds, have been conducted. This research is significant in the field of medicinal chemistry, highlighting the molecular interaction and potential therapeutic applications of these compounds (Balaraju, Kalyani, & Laxminarayana, 2019).
Propiedades
IUPAC Name |
4-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJNIEYFRKYIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)


![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)


![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)

![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)